molecular formula C12H10FNO2 B6203529 methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate CAS No. 1361003-81-7

methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B6203529
CAS No.: 1361003-81-7
M. Wt: 219.2
InChI Key:
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Description

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a fluorophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction forms the pyrrole ring through a cyclization process. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyrrole ring may participate in π-π stacking interactions with aromatic residues in the target protein, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group but has a different heterocyclic core.

    1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: Another fluorophenyl-containing compound with distinct structural features.

Uniqueness

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of a pyrrole ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1361003-81-7

Molecular Formula

C12H10FNO2

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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